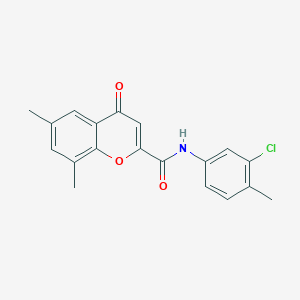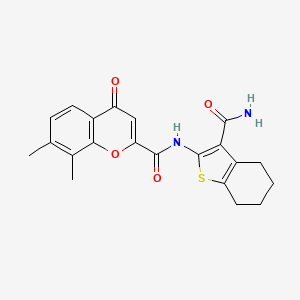![molecular formula C22H34N2O2 B11386518 {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone](/img/structure/B11386518.png)
{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone is a complex organic molecule that features a piperidine ring structure. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the piperidine rings. The process may include:
Formation of Piperidine Rings: This can be achieved through the hydrogenation of pyridine or by using other cyclization methods.
Alkylation: The piperidine rings are then alkylated with 2-bromoethylamine to introduce the ethyl linkers.
Coupling with 4-Propoxybenzoyl Chloride: The final step involves coupling the alkylated piperidine with 4-propoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or sodium methoxide to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, sodium methoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
{2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure similar to the piperidine rings in the compound.
4-Propoxybenzoyl Chloride: A precursor used in the synthesis of the compound.
N-ethylpiperidine: Another piperidine derivative with similar structural features.
Uniqueness
The uniqueness of {2-[2-(Piperidin-1-yl)ethyl]piperidin-1-yl}(4-propoxyphenyl)methanone lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H34N2O2 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-(4-propoxyphenyl)methanone |
InChI |
InChI=1S/C22H34N2O2/c1-2-18-26-21-11-9-19(10-12-21)22(25)24-16-7-4-8-20(24)13-17-23-14-5-3-6-15-23/h9-12,20H,2-8,13-18H2,1H3 |
Clé InChI |
JTVZKXSXDRTEKB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyethyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11386438.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide](/img/structure/B11386446.png)
![5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11386452.png)
![2-(Diethylamino)ethyl 4-[5-amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate](/img/structure/B11386465.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11386468.png)


![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11386481.png)
![6-ethyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386487.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11386495.png)
![6-ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11386499.png)
![1',5,5'-trimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11386509.png)

![N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide](/img/structure/B11386525.png)
